3-ethyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-ethyl-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-3-24-19(25)15-6-4-5-7-16(15)21-20(24)27-12-17-22-18(23-26-17)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAOOQMGDHSAQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the oxadiazole derivative with the quinazolinone core in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the oxadiazole or quinazolinone rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of quinazolinone derivatives, including those containing oxadiazole substituents. Research indicates that compounds with similar structures exhibit significant activity against a range of pathogens:
- Bacterial Activity : The antimicrobial efficacy against both Gram-positive and Gram-negative bacteria has been documented. For instance, derivatives of quinazolinones have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- Fungal Activity : Compounds derived from quinazolinones also demonstrate antifungal properties, being effective against fungi such as Candida albicans and Aspergillus niger .
Anticancer Properties
Quinazolinone derivatives have been extensively studied for their anticancer activities. The presence of the oxadiazole group can enhance the cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells or inhibit cell proliferation. Studies have reported that certain derivatives can selectively target cancer cells while sparing normal cells .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. Quinazolinones are known to exhibit anti-inflammatory properties, which can be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel diseases:
- Research Findings : A series of quinazolinone derivatives were found to significantly reduce inflammation in animal models, with some compounds achieving over 30% inhibition of edema .
Analgesic and Antipyretic Activities
In addition to antimicrobial and anticancer effects, compounds within this structural class have shown promise as analgesics and antipyretics. Their mechanisms may involve modulation of pain pathways and reduction of fever through inhibition of inflammatory mediators.
Summary Table of Biological Activities
Case Studies
- Synthesis and Evaluation : A study synthesized various quinazolinone derivatives incorporating oxadiazole groups and evaluated their antimicrobial activity using broth microdilution methods. Several compounds exhibited promising results against multiple bacterial strains .
- Anticancer Screening : Another research effort focused on the cytotoxic effects of quinazolinone derivatives on human cancer cell lines, revealing that specific modifications to the oxadiazole moiety enhanced potency significantly .
- Anti-inflammatory Studies : Research involving animal models demonstrated that certain quinazolinone derivatives could effectively reduce inflammation markers, suggesting their potential for therapeutic use in inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-ethyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
Core Heterocycle Modifications
Key Observations :
- Oxadiazole vs. Triazole: The target compound’s 1,2,4-oxadiazole group differs from triazole derivatives (e.g., ) in electronic properties.
- Substituent Effects : The p-tolyl group in the target compound may improve membrane permeability compared to electron-withdrawing groups (e.g., 4-chlorophenyl in or trifluoromethyl in ).
Theoretical and Experimental Characterization
- DFT Analysis : Computational studies on analogous triazole-thiones (e.g., ) using B3LYP/6-311G(d,p) methods confirm stable geometries and HOMO-LUMO energy gaps. Similar approaches could predict the target compound’s reactivity and tautomeric behavior.
- Spectroscopic Validation : IR and NMR data for related compounds (e.g., ) support the reliability of synthetic protocols. For the target compound, 13C NMR shifts of the oxadiazole and thioether groups would be critical for structural confirmation.
Biological Activity
The compound 3-ethyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel heterocyclic compound that combines features of quinazolinones and oxadiazoles, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in anticancer and antimicrobial domains.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Quinazolinone Core : Known for its broad pharmacological activities including anticancer and antimicrobial effects.
- Oxadiazole Moiety : Contributes to the compound's biological activity and enhances its interaction with biological targets.
The chemical structure can be represented as:
Anticancer Activity
Research has demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In a study evaluating the cytotoxic effects of quinazolinone derivatives, compounds similar to the target compound showed IC50 values ranging from 10 μM to 12 μM against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines .
Table 1: Cytotoxic Activity of Quinazolinone Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A3 | PC3 | 10 |
| A5 | MCF-7 | 10 |
| A6 | HT-29 | 12 |
This indicates that modifications in the quinazolinone structure can enhance anticancer properties.
Antimicrobial Activity
The oxadiazole component has been linked to antimicrobial properties. Recent studies have shown that derivatives containing oxadiazole exhibit potent antibacterial and antifungal activities. For example:
- A derivative similar to the target compound demonstrated a minimum inhibitory concentration (MIC) of 1.95 μg/mL against Staphylococcus aureus and 3.90 μg/mL against Candida albicans and other fungi .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| B1 | Staphylococcus aureus | 1.95 |
| B2 | Candida albicans | 3.90 |
| B3 | Aspergillus niger | 4.00 |
The biological activity of the compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Quinazolinones can interfere with cellular signaling pathways that regulate cell growth and division.
- DNA Interaction : Some derivatives have shown the ability to bind to DNA, leading to apoptosis in cancer cells.
- Antimicrobial Mechanisms : The oxadiazole moiety may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
Case Study 1: Anticancer Efficacy
In a recent study, a series of quinazolinone derivatives were synthesized and tested for their anticancer potential. The most active compounds exhibited significant growth inhibition in multiple cancer cell lines, indicating that structural modifications could lead to enhanced efficacy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of substituted quinazolinones. The study highlighted that specific structural features, such as the presence of thiol groups, significantly improved antibacterial activity against resistant strains of bacteria .
Q & A
Q. What are the optimal synthetic routes for 3-ethyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one, and how can yield and purity be maximized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core. A common approach is the alkylation of 4(3H)-quinazolinone derivatives with appropriate thioether-containing intermediates. For example:
- Step 1: React 2-bromomethylquinazolin-4(3H)-one with 3-(p-tolyl)-1,2,4-oxadiazole-5-methanethiol under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
- Step 2: Introduce the ethyl group via nucleophilic substitution or alkylation.
Optimization Tips: - Use reflux conditions in ethanol with hydrazine hydrate to improve cyclization efficiency (85% yield reported for analogous compounds) .
- Employ heterogenous catalysts (e.g., Bleaching Earth Clay) in PEG-400 to enhance reaction rates and reduce byproducts .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~4.0 ppm for CH₂), the p-tolyl aromatic protons (δ ~7.2–7.4 ppm), and the quinazolinone carbonyl (δ ~160–165 ppm in ¹³C) .
- IR: Look for characteristic peaks: C=O stretch (~1680 cm⁻¹), C-N (~1250 cm⁻¹), and S-C (~650 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of the oxadiazole moiety) .
Q. What computational methods are suitable for predicting the electronic properties and stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Use B3LYP/6-31G(d) to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. This helps predict reactivity and interaction with biological targets .
- Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO) to assess stability under experimental conditions .
Q. How can researchers evaluate the antimicrobial or antiviral activity of this compound?
Methodological Answer:
- In Vitro Assays: Test against bacterial strains (e.g., Xanthomonas oryzae) or viral models (e.g., Tobacco Mosaic Virus) using EC₅₀ values. For example:
- Control Comparisons: Benchmark against commercial agents like bismerthiazol (EC₅₀ = 47.6 µg/mL for similar derivatives) .
Advanced Research Questions
Q. What mechanistic insights explain the unexpected formation of triazoloquinazolinones during synthesis?
Methodological Answer:
- Reaction Pathway Analysis: Hydrazine intermediates (e.g., 2-hydrazinoquinazolinones) may undergo cyclization with acetylacetone, favoring triazoloquinazolinone formation over pyrazole derivatives due to kinetic control .
- Mitigation Strategy: Adjust reaction pH and temperature to suppress competing pathways. For example, acidic conditions favor amide formation over cyclization .
Q. How can contradictions in biological activity data (e.g., EC₅₀ variability) be resolved?
Methodological Answer:
- Source Analysis: Compare assay conditions (e.g., solvent polarity, cell line variability). For instance, DMSO solubility (>20 mg/mL) may affect bioavailability .
- Structural Modifications: Introduce electron-withdrawing groups (e.g., CF₃) to enhance binding affinity, as seen in derivatives with EC₅₀ values <50 µg/mL .
Q. What strategies improve the stability of this compound under physiological conditions?
Methodological Answer:
Q. How can computational and experimental data be integrated to refine molecular docking studies?
Methodological Answer:
- Docking Validation: Use AutoDock Vina with DFT-optimized geometries to predict binding to targets like β-catenin. Compare results with experimental IC₅₀ values (e.g., JW-74 analog: IC₅₀ = 132 µg/mL) .
- MD Refinement: Simulate ligand-receptor dynamics over 100 ns to identify key residues (e.g., His26 in PI3K) for mutagenesis validation .
Q. What are the limitations of current DFT functionals in modeling this compound’s excited-state behavior?
Methodological Answer:
Q. How do steric and electronic effects influence the regioselectivity of substitutions on the quinazolinone core?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
